molecular formula C28H28N2O3 B285856 N,N-dibenzyl-2,3-dimethyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxamide

N,N-dibenzyl-2,3-dimethyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxamide

Katalognummer B285856
Molekulargewicht: 440.5 g/mol
InChI-Schlüssel: OKXRCYDUQMQLKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-dibenzyl-2,3-dimethyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxamide, also known as DBO, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DBO belongs to the class of benzoxazocine derivatives, which have been found to exhibit a range of biological activities.

Wirkmechanismus

The mechanism of action of N,N-dibenzyl-2,3-dimethyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxamide is not fully understood, but it is thought to involve the modulation of various signaling pathways. In cancer cells, N,N-dibenzyl-2,3-dimethyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxamide has been found to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. Inflammation is mediated by the production of inflammatory cytokines, and N,N-dibenzyl-2,3-dimethyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxamide has been shown to inhibit the production of these cytokines by inhibiting the activity of NF-κB, a transcription factor that regulates the expression of inflammatory genes. In neurological disorders, N,N-dibenzyl-2,3-dimethyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxamide has been found to have neuroprotective effects by modulating the activity of various neurotransmitter systems.
Biochemical and Physiological Effects:
N,N-dibenzyl-2,3-dimethyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxamide has been found to have a range of biochemical and physiological effects. In cancer cells, N,N-dibenzyl-2,3-dimethyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxamide has been shown to inhibit cell growth and induce apoptosis by modulating various signaling pathways. In inflammation, N,N-dibenzyl-2,3-dimethyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxamide has been found to inhibit the production of inflammatory cytokines, which are involved in the pathogenesis of many diseases. In neurological disorders, N,N-dibenzyl-2,3-dimethyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxamide has been found to have neuroprotective effects and improve cognitive function.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N,N-dibenzyl-2,3-dimethyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxamide in lab experiments is its potential therapeutic applications in a range of diseases. Another advantage is its ability to modulate various signaling pathways, which make it a useful tool for studying the mechanisms of disease. However, one limitation of using N,N-dibenzyl-2,3-dimethyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxamide in lab experiments is its complex synthesis method, which requires expertise in organic chemistry.

Zukünftige Richtungen

There are several future directions for the study of N,N-dibenzyl-2,3-dimethyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxamide. One direction is the development of more efficient synthesis methods that can produce N,N-dibenzyl-2,3-dimethyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxamide in larger quantities. Another direction is the investigation of N,N-dibenzyl-2,3-dimethyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxamide's potential therapeutic applications in other diseases, such as autoimmune disorders and metabolic diseases. Additionally, the mechanism of action of N,N-dibenzyl-2,3-dimethyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxamide needs to be further elucidated to better understand its effects on various signaling pathways. Finally, the development of N,N-dibenzyl-2,3-dimethyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxamide derivatives with improved pharmacological properties could lead to the development of more effective therapies.
Conclusion:
In conclusion, N,N-dibenzyl-2,3-dimethyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. The synthesis of N,N-dibenzyl-2,3-dimethyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxamide is a complex process that requires expertise in organic chemistry. N,N-dibenzyl-2,3-dimethyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxamide has been found to have a range of biochemical and physiological effects, and its ability to modulate various signaling pathways makes it a useful tool for studying the mechanisms of disease. Further research is needed to fully understand the potential of N,N-dibenzyl-2,3-dimethyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxamide as a therapeutic agent.

Synthesemethoden

The synthesis of N,N-dibenzyl-2,3-dimethyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxamide involves a multi-step process that begins with the reaction of 2,3-dimethyl-4-oxo-3,4,5,6-tetrahydro-2H-benzo[b][1,4]oxazine with benzylmagnesium chloride. The resulting product is then subjected to a series of reactions, including reduction, acetylation, and cyclization, to produce N,N-dibenzyl-2,3-dimethyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxamide. The synthesis of N,N-dibenzyl-2,3-dimethyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxamide is a complex process that requires expertise in organic chemistry.

Wissenschaftliche Forschungsanwendungen

N,N-dibenzyl-2,3-dimethyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxamide has been studied for its potential therapeutic applications in a range of diseases, including cancer, inflammation, and neurological disorders. In cancer research, N,N-dibenzyl-2,3-dimethyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxamide has been found to inhibit the growth of cancer cells and induce apoptosis. Inflammation is a key factor in many diseases, and N,N-dibenzyl-2,3-dimethyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxamide has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In neurological disorders, N,N-dibenzyl-2,3-dimethyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxamide has been found to have neuroprotective effects and improve cognitive function.

Eigenschaften

Molekularformel

C28H28N2O3

Molekulargewicht

440.5 g/mol

IUPAC-Name

N,N-dibenzyl-9,10-dimethyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-12-carboxamide

InChI

InChI=1S/C28H28N2O3/c1-28-17-23(22-15-9-10-16-24(22)33-28)25(26(31)29(28)2)27(32)30(18-20-11-5-3-6-12-20)19-21-13-7-4-8-14-21/h3-16,23,25H,17-19H2,1-2H3

InChI-Schlüssel

OKXRCYDUQMQLKK-UHFFFAOYSA-N

SMILES

CC12CC(C(C(=O)N1C)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4)C5=CC=CC=C5O2

Kanonische SMILES

CC12CC(C(C(=O)N1C)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4)C5=CC=CC=C5O2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.